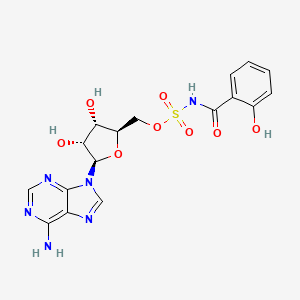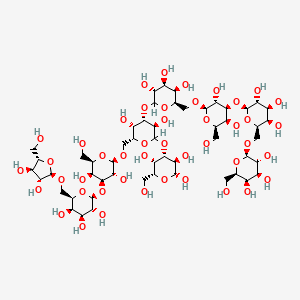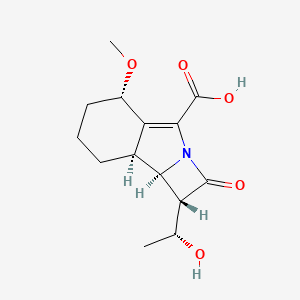![molecular formula C33H34N4O3 B1680816 (1'-ethyl-6,7-dihydro-5H-spiro[furo[2,3-f]indole-3,4'-piperidin]-5-yl)[2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-yl]methanone CAS No. 180083-49-2](/img/structure/B1680816.png)
(1'-ethyl-6,7-dihydro-5H-spiro[furo[2,3-f]indole-3,4'-piperidin]-5-yl)[2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-yl]methanone
Descripción general
Descripción
SB236057 es un potente y selectivo agonista inverso para el receptor de serotonina 5-HT1B, que actúa especialmente en los autorreceptores 5-HT1B en las terminales nerviosas. Produce un rápido aumento de los niveles de serotonina en el cerebro y originalmente se investigó como un posible antidepresivo . Investigaciones posteriores encontraron que SB236057 también actúa como un potente teratógeno, produciendo graves defectos de nacimiento musculoesqueléticos cuando los roedores estuvieron expuestos a él durante el embarazo .
Análisis De Reacciones Químicas
SB236057 se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, especialmente en el anillo oxadiazol, utilizando reactivos como el metóxido de sodio o el terc-butóxido de potasio.
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
SB236057 tiene varias aplicaciones de investigación científica:
Química: Se utiliza para estudiar las propiedades y reacciones de los agonistas inversos.
Biología: Los investigadores lo utilizan para investigar el papel de los receptores de serotonina en varios procesos biológicos.
Medicina: Aunque inicialmente se investigó como un posible antidepresivo, sus efectos teratógenos han desplazado su uso al estudio del desarrollo embrionario y la teratogenia.
Industria: Su principal uso sigue siendo en entornos de investigación en lugar de aplicaciones industriales .
Mecanismo De Acción
SB236057 ejerce sus efectos actuando como un agonista inverso en el receptor de serotonina 5-HT1B. Este receptor participa en la regulación de los niveles de serotonina en el cerebro. Al unirse al receptor 5-HT1B, SB236057 bloquea la actividad del receptor, lo que lleva a un aumento de los niveles de serotonina. Inicialmente se pensó que este mecanismo tenía posibles efectos antidepresivos, pero sus propiedades teratógenas han limitado su uso .
Comparación Con Compuestos Similares
Compuestos similares a SB236057 incluyen:
SB714786: Otro antagonista selectivo del receptor 5-HT1B.
WAY100635: Un antagonista selectivo del receptor 5-HT1A.
GR127935: Un antagonista del receptor 5-HT1B/D.
SB236057 es único debido a sus potentes efectos teratógenos, que lo han hecho útil para estudiar el desarrollo embrionario .
Métodos De Preparación
La síntesis de SB236057 implica múltiples pasos, incluida la formación del anillo oxadiazol y la estructura espiroindolina. Las rutas sintéticas exactas y las condiciones de reacción son propiedad y no se publican ampliamente. Los métodos de producción industrial tampoco están fácilmente disponibles, ya que este compuesto se utiliza principalmente para fines de investigación .
Propiedades
Número CAS |
180083-49-2 |
|---|---|
Fórmula molecular |
C33H34N4O3 |
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
(1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)-[4-[2-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]phenyl]methanone |
InChI |
InChI=1S/C33H34N4O3/c1-4-36-15-12-33(13-16-36)20-39-30-18-25-11-14-37(29(25)19-28(30)33)32(38)24-7-5-23(6-8-24)27-10-9-26(17-21(27)2)31-35-34-22(3)40-31/h5-10,17-19H,4,11-16,20H2,1-3H3 |
Clave InChI |
WXAKEEQOWUHGCI-UHFFFAOYSA-N |
SMILES |
CCN1CCC2(CC1)COC3=C2C=C4C(=C3)CCN4C(=O)C5=CC=C(C=C5)C6=C(C=C(C=C6)C7=NN=C(O7)C)C |
SMILES canónico |
CCN1CCC2(CC1)COC3=C2C=C4C(=C3)CCN4C(=O)C5=CC=C(C=C5)C6=C(C=C(C=C6)C7=NN=C(O7)C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1'-ethyl-5-(2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)bipheny-4-carbonyl)-2,3,6,7-tetrahydrospiro(furo(2,3-f)indole-3,4'-pipridine) SB 236057 SB-236057 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














